molecular formula C21H23F3N2O5S B6028081 Ethyl 4-methyl-5-phenyl-2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino}thiophene-3-carboxylate

Ethyl 4-methyl-5-phenyl-2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino}thiophene-3-carboxylate

Cat. No.: B6028081
M. Wt: 472.5 g/mol
InChI Key: KUNFPTXFJVJTGV-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-5-phenyl-2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

The synthesis of Ethyl 4-methyl-5-phenyl-2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino}thiophene-3-carboxylate involves several steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of Functional Groups: The introduction of the ester, amine, and trifluoromethyl groups can be achieved through a series of substitution and addition reactions. For example, the ester group can be introduced via esterification, while the amine group can be added through nucleophilic substitution.

    Final Assembly: The final step involves the coupling of the various functionalized intermediates to form the target compound. This may require the use of coupling agents and catalysts to facilitate the reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 4-methyl-5-phenyl-2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the ester group to an alcohol or the amine group to a primary amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the thiophene ring can lead to the formation of thiophene oxides, while reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound’s structural features suggest potential biological activity. It could be investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Due to its potential biological activity, the compound could be explored for its use in drug development. Its ability to interact with specific molecular targets could make it a candidate for the treatment of certain diseases.

    Industry: The compound’s unique properties could make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-5-phenyl-2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino}thiophene-3-carboxylate would depend on its specific interactions with molecular targets. The compound’s functional groups suggest that it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. For example, the amine group could form hydrogen bonds with active site residues, while the ester group could undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Ethyl 4-methyl-5-phenyl-2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino}thiophene-3-carboxylate can be compared to other thiophene derivatives, such as:

    Thiophene-2-carboxylate: A simpler thiophene derivative with fewer functional groups. It lacks the complexity and potential biological activity of the target compound.

    2-Aminothiophene: Another thiophene derivative with an amine group. It shares some structural similarities but lacks the ester and trifluoromethyl groups.

    Trifluoromethylthiophene: A thiophene derivative with a trifluoromethyl group. It shares the trifluoromethyl functionality but lacks the ester and amine groups.

Properties

IUPAC Name

ethyl 4-methyl-5-phenyl-2-[[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O5S/c1-5-14(27)25-20(19(29)30-4,21(22,23)24)26-17-15(18(28)31-6-2)12(3)16(32-17)13-10-8-7-9-11-13/h7-11,26H,5-6H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNFPTXFJVJTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=C(C(=C(S1)C2=CC=CC=C2)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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